N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine
Description
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine is a cyclopropane-containing amine derivative featuring a 3-bromobenzyl substituent and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₁H₁₄BrN (MW: 240.14 g/mol). The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence conformational stability.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(11-5-6-11)8-9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXLXOZJJYVQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N-[(phenyl)methyl]-N-methylcyclopropanamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-[(phenyl)methyl]-N-methylcyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving amine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The cyclopropane ring and the bromophenyl group contribute to the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine and its analogs:
Key Comparative Insights
Ring Size and Strain
- Cyclobutane/Cyclopentane : Larger rings (e.g., in and ) reduce strain, enhancing stability but may limit conformational rigidity critical for target binding in pharmaceuticals.
Substituent Effects
- Bromine Position : The 3-bromo substituent in the target compound vs. 4-bromo in alters electronic distribution. Meta-substitution may sterically hinder interactions compared to para-substitution in receptor-binding scenarios.
- Fluorine Addition : Fluorine in and enhances lipophilicity and metabolic resistance, a common strategy in drug design.
Functional Group Impact
- Amine vs. Carboxamide : The target’s primary amine group (basic, protonatable) contrasts with carboxamides (e.g., cyprofuram in ), which are less basic and form hydrogen bonds differently, affecting solubility and target affinity.
- Hydrochloride Salts : ’s hydrochloride salt improves aqueous solubility, a critical factor in drug formulation.
Biological Activity
N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine is an organic compound characterized by its unique structural features, including a cyclopropane ring and a bromophenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : CHBrN
- CAS Number : 1249199-38-9
- Molecular Weight : 252.16 g/mol
The presence of the bromine atom in the structure imparts distinct electronic and steric properties, which may influence its biological activity. The cyclopropane ring contributes to the rigidity of the molecule, potentially enhancing its interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with specific receptors or enzymes involved in neurotransmission.
Neuropharmacological Implications
Recent studies have explored the compound's potential as a psychoactive substance. It may interact with GABA receptors and other neuroreceptors, indicating possible applications in treating neurological disorders such as anxiety or depression.
Case Study: Psychoactive Properties
A case study involving regular psychostimulant users highlighted the emerging interest in new psychoactive substances (NPS), including derivatives like this compound. The study found that users reported varying effects related to mood enhancement and cognitive function, emphasizing the need for further research into its safety and efficacy profiles .
Drug Discovery
Given its diverse biological activities, this compound is being considered a lead compound in drug discovery programs aimed at developing novel antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance potency and selectivity toward specific biological targets.
Synthesis and Optimization
The synthesis of this compound typically involves nucleophilic substitution reactions, often utilizing 3-bromobenzyl chloride and N-methylcyclopropanamine under basic conditions. Ongoing research aims to optimize these synthetic routes for improved yield and purity .
Table 2: Synthetic Routes Overview
| Starting Material | Reaction Type | Conditions |
|---|---|---|
| 3-Bromobenzyl Chloride | Nucleophilic Substitution | Basic conditions (NaOH/KCO) |
| N-Methylcyclopropanamine | Nucleophilic Substitution | Solvent-assisted reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
